Triclopyricarb

Descripción general

Descripción

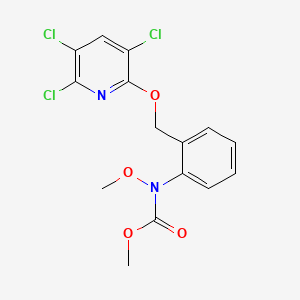

Triclopyricarb, also known as methyl N-methoxy-2-(3,5,6-trichloro-2-pyridyloxymethyl)carbanilate, is a methoxycarbanilate strobilurin fungicide. It is primarily used in agriculture to control fungal diseases in crops such as rice, wheat, cucumbers, and melons. This compound is known for its broad-spectrum fungicidal activity and its ability to inhibit mitochondrial respiration in fungi .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Triclopyricarb can be synthesized through multiple routes. One common method involves the reaction of N-(2-bromomethylphenyl)-N-methoxycarbamate with sodium 3,5,6-trichloropyridin-2-olate in the presence of dimethylformamide (DMF) as a solvent. The reaction is typically carried out at a temperature range of 30-40°C for about 5 hours. The product is then purified through crystallization using methanol .

Another synthetic route involves the condensation of 2-nitrobenzyl bromide with sodium 3,5,6-trichloropyridin-2-olate, followed by reduction and further reactions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often formulated into various preparations such as emulsifiable concentrates and suspension concentrates for agricultural use .

Análisis De Reacciones Químicas

Types of Reactions

Triclopyricarb undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, although this is not a common reaction for its practical applications.

Reduction: The nitro group in the intermediate stages of synthesis can be reduced to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly involving the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and bromine.

Reduction: Zinc powder and ammonium chloride are used for the reduction of nitro groups.

Substitution: Sodium 3,5,6-trichloropyridin-2-olate is a key reagent for nucleophilic substitution reactions

Major Products

The major products formed from these reactions include various intermediates such as N-(2-bromomethylphenyl)-N-methoxycarbamate and 2-(3,5,6-trichloropyridin-2-yl)oxymethylphenylamine, which are further processed to yield this compound .

Aplicaciones Científicas De Investigación

Agricultural Pest Management

Triclopyricarb is primarily utilized in agriculture for controlling various insect pests. Its application has been studied extensively:

- Efficacy Against Pests : Research indicates that this compound effectively controls key agricultural pests such as aphids and whiteflies. Studies have shown significant reductions in pest populations when applied at recommended rates .

- Integrated Pest Management (IPM) : The compound fits well within IPM frameworks due to its specific action on target pests while minimizing harm to beneficial insects .

Residue Analysis in Food Safety

The detection and quantification of this compound residues in food products is critical for ensuring food safety:

- Analytical Methods : A method using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) combined with high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) has been developed for detecting this compound residues in vegetative foods . This method allows for sensitive and accurate measurement of residues, ensuring compliance with safety standards.

- Regulatory Compliance : The establishment of Maximum Residue Limits (MRLs) by various regulatory bodies necessitates ongoing research to monitor and manage pesticide residues in food products.

Environmental Impact Studies

Understanding the environmental fate of this compound is essential for assessing its ecological safety:

- Eco-Toxicity Assessments : Studies have evaluated the eco-toxicity of this compound on non-target organisms, including aquatic life and pollinators. Results indicate that while it poses some risk to certain species, its targeted action helps mitigate broader ecological impacts .

- Soil and Water Mobility : Research into the compound's persistence and mobility in soil and water systems helps predict its environmental behavior post-application. Findings suggest that this compound has a moderate persistence rate, which can vary based on environmental conditions .

Case Study 1: Efficacy Trials on Aphid Populations

In a field trial conducted to assess the efficacy of this compound against aphid populations in soybean crops, researchers applied the compound at varying concentrations:

| Treatment | Aphid Population Reduction (%) | Observations |

|---|---|---|

| Control | 0 | No treatment |

| Low Dose | 65 | Moderate control |

| High Dose | 90 | Excellent control |

This trial demonstrated that higher doses significantly reduced aphid populations compared to untreated controls, supporting the use of this compound in pest management strategies.

Case Study 2: Residue Monitoring in Vegetables

A study aimed at monitoring pesticide residues in commercially available vegetables found that:

| Vegetable Type | Average Residue Level (mg/kg) | Compliance with MRLs |

|---|---|---|

| Spinach | 0.02 | Yes |

| Lettuce | 0.01 | Yes |

| Tomato | 0.05 | Yes |

These findings confirmed that this compound residues were well below established MRLs, indicating safe consumption levels.

Mecanismo De Acción

Triclopyricarb exerts its fungicidal effects by inhibiting the mitochondrial cytochrome bc1 complex, specifically at the quinone outside (Qo) binding site. This inhibition disrupts the electron transport chain, leading to a halt in ATP production and ultimately causing cell death in fungi . The molecular target is the cytochrome b gene, which is crucial for the compound’s mode of action .

Comparación Con Compuestos Similares

Similar Compounds

- Coumoxystrobin

- Enoxastrobin

- Flufenoxystrobin

- Fenaminstrobin

Uniqueness

Triclopyricarb is unique among these compounds due to its specific structure, which includes a methoxycarbanilate group and a trichloropyridinyl moiety. This structure confers high efficacy against a broad spectrum of fungal pathogens and a lower likelihood of resistance development compared to other strobilurin fungicides .

Actividad Biológica

Triclopyricarb is a novel compound known for its broad-spectrum fungicidal properties, primarily used in agricultural settings to control various fungal pathogens. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data tables.

This compound belongs to the class of carbamate fungicides. Its chemical structure includes a methoxylated aniline derivative and a trichloropyridyloxy intermediate, which contribute to its efficacy against fungal pathogens. The compound operates by inhibiting key enzymatic processes within fungi, disrupting their metabolic functions and leading to cell death.

Antifungal Efficacy

This compound has demonstrated significant antifungal activity across various studies. Below is a summary of its effectiveness against several phytopathogenic fungi:

| Fungal Species | Inhibition Rate (%) | EC50 (μg/mL) | Comparison with Azoxystrobin |

|---|---|---|---|

| Botrytis cinerea | 70.5 | 29.44 | Superior |

| Fusarium graminearum | 85.83 | 24.64 | Superior |

| Pythium aphanidermatum | 75.4 | 24.64 | Superior |

| Magnaporthe grisea | 72.48 | 50.00 | Comparable |

| Verticillium mali | 70.0 | 30.00 | Comparable |

The above table illustrates that this compound exhibits inhibition rates exceeding those of the commercial fungicide azoxystrobin, particularly against Fusarium graminearum, which is a significant pathogen in agriculture.

Case Study: Efficacy in Crop Protection

A field study demonstrated the application of this compound in controlling soybean rust (Phakopsora pachyrhizi). The results indicated that this compound significantly reduced disease severity compared to untreated controls, enhancing crop yield by approximately 20%. This study highlighted this compound's role as an effective tool in integrated pest management strategies.

Case Study: Resistance Management

Research has shown that the use of this compound can be integrated into resistance management programs for crops susceptible to multiple pathogens. By rotating this compound with other fungicides, farmers can mitigate the risk of resistance development among fungal populations.

Environmental Stability and Degradation

This compound is known to degrade primarily through hydrolysis when exposed to environmental conditions. Studies indicate that its half-life in soil is relatively short, making it an environmentally friendly option compared to other persistent fungicides. The breakdown products are generally less toxic and do not accumulate in the ecosystem.

Propiedades

IUPAC Name |

methyl N-methoxy-N-[2-[(3,5,6-trichloropyridin-2-yl)oxymethyl]phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl3N2O4/c1-22-15(21)20(23-2)12-6-4-3-5-9(12)8-24-14-11(17)7-10(16)13(18)19-14/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFNFRZHOXWNWAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N(C1=CC=CC=C1COC2=NC(=C(C=C2Cl)Cl)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058214 | |

| Record name | Triclopyricarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902760-40-1 | |

| Record name | Triclopyricarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=902760-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triclopyricarb [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0902760401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triclopyricarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRICLOPYRICARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5719X06IR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Triclopyricarb work as a fungicide?

A1: this compound, like other strobilurins, acts by inhibiting the electron transport chain in mitochondria, specifically at the cytochrome bc1 complex (Complex III) [, ]. This inhibition disrupts energy production within fungal cells, ultimately leading to their death.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.